molecular formula C21H25NO B1359468 2,4-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898771-49-8

2,4-Dimethyl-4'-piperidinomethyl benzophenone

Cat. No.: B1359468
CAS No.: 898771-49-8
M. Wt: 307.4 g/mol
InChI Key: NVIGQQNUFBIALJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4’-piperidinomethyl benzophenone is a chemical compound known for its use as an ultraviolet absorber in various industrial and consumer products. It is commonly utilized in plastics, coatings, adhesives, and textiles to protect against ultraviolet radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4’-piperidinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzophenone with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-4’-piperidinomethyl benzophenone is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Dimethyl-4’-piperidinomethyl benzophenone has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and photochemical studies.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the development of advanced materials and coatings with enhanced ultraviolet protection.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4’-piperidinomethyl benzophenone involves its ability to absorb ultraviolet radiation, thereby preventing the degradation of materials exposed to sunlight. The compound interacts with ultraviolet light, converting it into less harmful forms of energy, such as heat.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzophenone: A related compound with similar ultraviolet-absorbing properties.

    4,4’-Dimethylbenzophenone: Another benzophenone derivative used for ultraviolet protection.

Uniqueness

2,4-Dimethyl-4’-piperidinomethyl benzophenone is unique due to its enhanced stability and effectiveness as an ultraviolet absorber. Its piperidinomethyl group provides additional stability and versatility in various applications compared to other benzophenone derivatives.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-6-11-20(17(2)14-16)21(23)19-9-7-18(8-10-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGQQNUFBIALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642693
Record name (2,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-49-8
Record name (2,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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